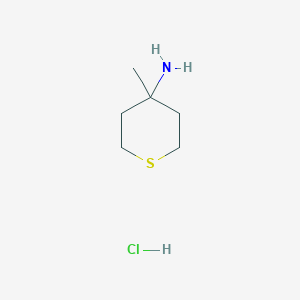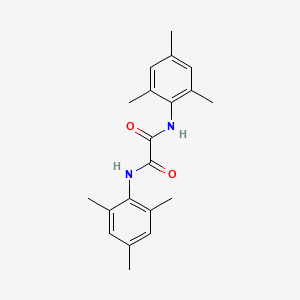
2'-p-Hydroxybenzoyl mussaenosidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido mussaenosídico 2'-p-hidroxibenzoil es un glucósido iridoide que se encuentra de forma natural. Se deriva del extracto etanólico de las hojas de Vitex negundo, una planta conocida por sus propiedades medicinales . El compuesto tiene una fórmula molecular de C23H28O12 y un peso molecular de 496,46 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido mussaenosídico 2'-p-hidroxibenzoil implica la extracción del compuesto de las hojas de Vitex negundo utilizando etanol. La estructura del compuesto se establece en función de datos químicos y espectrales . Las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles en la literatura.
Métodos de producción industrial
El compuesto se obtiene principalmente a través de procesos de extracción natural en lugar de métodos industriales sintéticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido mussaenosídico 2'-p-hidroxibenzoil puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo presentes en el compuesto pueden oxidarse en condiciones apropiadas.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren en condiciones suaves a moderadas para preservar la integridad de la estructura del glucósido .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir derivados de alcoholes .
Aplicaciones Científicas De Investigación
El ácido mussaenosídico 2'-p-hidroxibenzoil tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido mussaenosídico 2'-p-hidroxibenzoil implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo del compuesto juegan un papel crucial en su actividad biológica, permitiéndole actuar como antioxidante y agente antiinflamatorio. Los objetivos y vías moleculares exactos aún se están investigando .
Comparación Con Compuestos Similares
Compuestos similares
Negundoside: Otro glucósido iridoide derivado de Vitex negundo con características estructurales similares.
Ácido mussaenosídico: Un compuesto relacionado con una fórmula molecular y actividades biológicas similares.
Singularidad
El ácido mussaenosídico 2'-p-hidroxibenzoil es único debido a su patrón de hidroxilación específico, que contribuye a sus distintas actividades biológicas. Su extracción de Vitex negundo también se suma a su singularidad, ya que esta planta es conocida por sus diversas propiedades medicinales .
Propiedades
IUPAC Name |
1-[4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSGMIUBXUYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)






![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)

![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)


